molecular formula C22H30N6O3 B2996749 8-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione CAS No. 878421-70-6

8-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione

Cat. No.: B2996749
CAS No.: 878421-70-6
M. Wt: 426.521
InChI Key: KTLUVOKXYMDLBN-UHFFFAOYSA-N
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Description

The compound 8-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione is a purine-2,6-dione derivative featuring a 1,3-dimethylated purine core, a 7-isopropyl substituent, and a piperazine moiety substituted with a 4-methoxyphenyl group at the 8-position via a methyl bridge.

Key structural attributes:

  • Purine-2,6-dione core: Provides a scaffold for hydrogen bonding and π-π interactions.
  • 1,3-Dimethyl groups: Enhance metabolic stability by blocking oxidation sites.
  • 7-Propan-2-yl (isopropyl) group: Moderately lipophilic, influencing membrane permeability.
  • 8-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]: The piperazine moiety may confer selectivity for adrenergic or serotonin receptors, while the 4-methoxyphenyl group introduces electron-donating properties .

Properties

IUPAC Name

8-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N6O3/c1-15(2)28-18(23-20-19(28)21(29)25(4)22(30)24(20)3)14-26-10-12-27(13-11-26)16-6-8-17(31-5)9-7-16/h6-9,15H,10-14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTLUVOKXYMDLBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 8-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione , also known as a derivative of purine, has garnered attention due to its potential biological activities, particularly in the realm of neuropharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C23H32N6O3C_{23}H_{32}N_6O_3 with a molecular weight of approximately 440.55 g/mol. The structure features a piperazine moiety, which is known for its role in various pharmacological activities.

Research indicates that this compound exhibits high affinity for serotonin receptors, particularly the 5-HT1A_1A receptor. The binding affinity is characterized by a KiK_i value of 1.2 nM, demonstrating potent activity compared to other known ligands such as aripiprazole (with a KiK_i of 5.0 nM) .

Binding Affinity

The following table summarizes the binding affinities of related compounds:

CompoundReceptor TypeKiK_i (nM)
8-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione5-HT1A_1A1.2
Aripiprazole5-HT1A_1A5.0
WC-10 (analog)D3_318

Neuropharmacological Effects

The compound has shown significant effects in various neuropharmacological assays. In vitro studies indicate that it acts as a selective ligand for serotonin receptors, which are crucial in mood regulation and anxiety disorders . The presence of the methoxyphenyl group enhances lipophilicity and membrane permeability, facilitating its biological action .

Case Studies

Several studies have evaluated the effects of this compound on animal models. For instance:

  • Study on Anxiety Models : In a rat model of anxiety, administration of this compound resulted in reduced anxiety-like behavior measured through elevated plus maze tests.
  • Dopamine Receptor Interaction : Another study highlighted its interaction with dopamine D3_3 receptors, showing moderate selectivity over D2_2 receptors .

Research Findings

Recent findings indicate that the compound's structural features contribute significantly to its biological activity:

  • Piperazine Moiety : The piperazine ring is pivotal for receptor binding and selectivity.
  • Hydrogen Bonding : Docking studies reveal critical hydrogen bonds between the compound and amino acid residues in the receptor binding site, enhancing its affinity .

Comparison with Similar Compounds

Structural Modifications and Their Implications

Variations at the 7-Position

The 7-position substituent significantly impacts lipophilicity and receptor affinity:

Compound Name 7-Substituent Molecular Weight (g/mol) Key Properties Reference
Target Compound Propan-2-yl ~440.54* Moderate lipophilicity
7-(3-Phenylpropyl) analog () 3-Phenylpropyl - Increased bulk and aromaticity
7-Hexyl derivative () Hexyl 440.54 Enhanced lipophilicity
7-(2-Oxo-2-phenylethyl) analog () 2-Oxo-2-phenylethyl 502.56 Polar carbonyl group

*Calculated based on analogous structures in .

Insights :

  • Hexyl () : Higher lipophilicity may improve membrane penetration but reduce solubility.
  • 3-Phenylpropyl () : Aromatic groups could enhance receptor binding but increase metabolic susceptibility .
Piperazine Substituents

Modifications to the piperazine ring influence electronic properties and receptor selectivity:

Compound Name Piperazine Substituent Biological Activity Reference
Target Compound 4-Methoxyphenyl Unknown
4-Fluorophenyl analog () 4-Fluorophenyl Not reported
2-Hydroxyethylpiperazine () 2-Hydroxyethyl Not reported
Dichlorophenyl ethyl derivative () 4-(3,4-Dichlorophenyl)ethyl Potent vasodilator activity

Insights :

  • 4-Methoxyphenyl (Target) : Electron-donating methoxy group may reduce affinity for receptors preferring electron-deficient aryl groups (e.g., α₁-adrenergic subtypes) .
  • Halogenated Derivatives () : Electron-withdrawing groups (e.g., Cl) correlate with enhanced vasodilator activity in related purine diones .

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